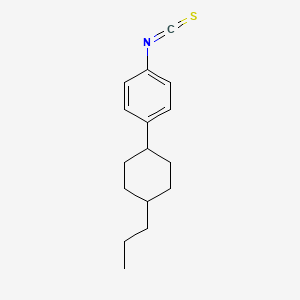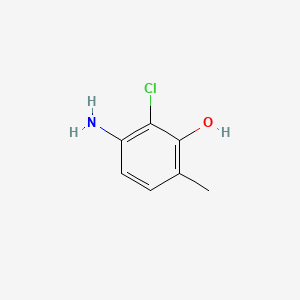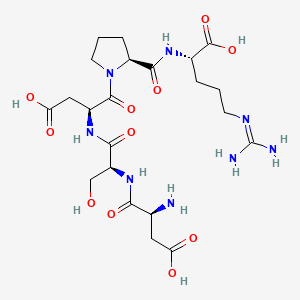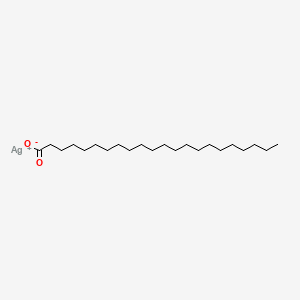
Methyl lactoside
Übersicht
Beschreibung
“Methyl lactoside” is a derivative of lactose . It is also known as “methyl β-lactoside”, “methyl β-D-lactoside”, and "methyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside" .
Synthesis Analysis
The synthesis of “this compound” has been studied through NMR spectroscopy and molecular mechanics calculations . In one study, it was found that “this compound” spends about 90% of its time in a broad low-energy region close to the global minimum . Another study mentioned the synthesis of methyl ketones by metabolically engineered Escherichia coli .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques. One study used transferred NOE experiments in the laboratory and rotating frames, assisted by molecular mechanics and dynamics calculations . Another study used the MM3* and ESFF force fields in conformational analysis .
Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, it can be hydrolyzed at the lactase site . It can also be used for glycosylations employing triflic acid/N-iodosuccinimide .
Physical And Chemical Properties Analysis
“this compound” shares some physical and chemical properties with lactose, from which it is derived. Lactose occurs in various forms, including α-, β- and mixed α/β-crystals and solid and liquid amorphous states .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Arthritis Treatment
Methyl lactoside derivatives, such as Methyl salicylate 2-O-β-d-lactoside (MSL), have been found to inhibit inflammatory responses and potentially treat arthritis. Xin et al. (2014) studied MSL's therapeutic effects on mice with collagen-induced arthritis, focusing on its anti-inflammatory mechanism in fibroblast-like synoviocytes and joint destruction prevention. Another study by Zhang et al. (2014) also highlighted MSL's role in reducing arthritis symptoms in mice, further emphasizing its potential in treating inflammatory conditions and rheumatoid arthritis (Xin, Huang, Zhang, Xin, Zhou, Ma, Zhang, Li, Zhou, Zhang, Zhang, & Du, 2014); (Zhang, Xin, Huang, & Du, 2014).
Inhibition of Pectin Methylesterases
L'enfant et al. (2019) explored lactoside derivatives as potential inhibitors of pectin methylesterases (PME), enzymes crucial in phytopathogen pathogenicity. This research identified novel inhibitors of plant cell wall remodeling enzymes, highlighting this compound's potential in developing alternatives to current pesticides (L’enfant, Kutudila, Rayon, Domon, Shin, Kihara, Wadouachi, Pelloux, Pourceau, & Pau-Roblot, 2019).
Crystal Structure Analysis
The crystal structure of methyl lactosides, such as Methyl 4-O--L-Galactopyranosyl--D-glucopyranoside (Methyl -L-Lactoside), has been analyzed to understand their molecular configurations and intermolecular interactions. This research, conducted by Pan, Noll, & Serianni (2006), provides valuable insights into the lactosides' chemical properties and potential applications in various scientific fields (Pan, Noll, & Serianni, 2006).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of Methyl salicylate-2-O-β-d-lactoside have been investigated to understand its potential as a medicinal compound. Zhang et al. (2015) detailed the pharmacokinetics, distribution, excretion, and identification of MSL and its metabolites in rats, supporting further clinical development of this compound (Zhang, Huang, Xin, Ma, Zhang, Zhang, & Du, 2015).
Anti-inflammatory Mechanisms
Research has shown that MSL can inhibit inflammation in various cell types. A study by Zhang et al. (2015) demonstrated MSL's potential in treating inflammatory diseases by inhibiting pro-inflammatory cytokine production and regulating the MAPK signaling pathway in lipopolysaccharide-treated murine macrophages (Zhang, Sun, Xin, Li, Ni, Ma, Zhang, Zhang, & Du, 2015).
Wirkmechanismus
Target of Action
Methyl lactoside, also known as Methyl Salicylate Lactoside (MSL), primarily targets microglia and astrocytes, which play a key role in neuroinflammatory reactions . It also targets the cyclooxygenase (COX) and mitogen-activated protein kinase (MAPK) pathways .
Mode of Action
this compound interacts with its targets by inhibiting the activation of glial cells . It also suppresses the phosphorylated level of c-Jun N-terminal kinase (JNK) and p38 MAPK, and the expression of COX-1/2 .
Biochemical Pathways
this compound affects the NF-κB pathway and COX in a non-selective manner in primary glial cells . It also impacts the JNK and p38 MAPK pathways .
Pharmacokinetics
It is known that this compound is orally administered . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
this compound has been shown to have therapeutic effects on arthritis-induced mice . In an in vitro Alzheimer’s disease model, this compound increased cell viability, improved mitochondrial dysfunction, and decreased oxidative damage . It also ameliorated cognitive impairment and neurodegeneration
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNIYFZSHCGBPP-ABBMIVAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315953 | |
| Record name | Methyl β-lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7216-69-5 | |
| Record name | Methyl β-lactoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7216-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl lactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl β-lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETA-METHYLLACTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868YEO5270 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does methyl lactoside interact with enzymes like beta-galactosidase, and what are the downstream effects of this interaction?
A1: this compound acts as a substrate for beta-galactosidase from E. coli. Research indicates that the enzymatic hydrolysis of this compound largely proceeds through an intramolecular transglycosidation reaction, with allolactoside as an intermediate []. Interestingly, methyl 6-amino-6-deoxy-D-glucopyranoside, a derivative of this compound, acts as an inhibitor of this enzymatic hydrolysis [].
Q2: What is the structural characterization of this compound, including its molecular formula, weight, and relevant spectroscopic data?
A2: this compound (C13H24O11) has a molecular weight of 340.32 g/mol. NMR spectroscopy has been extensively used to characterize this compound and its derivatives. Studies utilizing 2H NMR have provided insights into the orientation, conformation, and motion of the disaccharide headgroup in a membrane environment []. Specifically, the glycosidic torsion angles (φ and ψ) have been determined for both α- and β-anomers of this compound using X-ray crystallography and NMR [, ]. These studies provide valuable information about the spatial arrangement of the glucose and galactose rings in the molecule.
Q3: How does modifying the structure of this compound affect its interaction with galectin-3?
A3: Introducing specific functional groups at the C′-3 position of this compound can enhance its binding affinity to galectin-3 []. Computational docking studies predict that modifications introducing additional π-cation, π…H–O, and hydrogen bond interactions with galectin-3 residues can improve binding. This structure-activity relationship (SAR) information guides the design of more potent and selective galectin-3 inhibitors based on the this compound scaffold [].
Q4: Are there any known regioselective enzymatic modifications possible on this compound?
A4: Yes, immobilized esterases derived from Aspergillus niger (ANL-Esterase) exhibit regioselective deacetylation activity towards acetylated derivatives of this compound. For instance, acetylated β-O-methyl lactoside undergoes selective deprotection at the C-2 position, while acetylated β-O-methyl lactosaminide is selectively deprotected at the C-3′ position []. This enzymatic approach offers a green chemistry route to synthesize novel oligosaccharide building blocks.
Q5: What are the applications of this compound in computational chemistry and modeling?
A5: this compound serves as a valuable molecule for studying carbohydrate-protein interactions using computational techniques. Docking simulations with galectin-3, for example, have been used to design and evaluate new lactoside-derived inhibitors []. This approach allows researchers to predict binding affinities and guide the synthesis of more potent and selective compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















